molecular formula C7H8ClNO2S B7869390 (2S)-2-azaniumyl-3-(5-chlorothiophen-2-yl)propanoate

(2S)-2-azaniumyl-3-(5-chlorothiophen-2-yl)propanoate

Cat. No.: B7869390
M. Wt: 205.66 g/mol
InChI Key: KBRYNRGWSFULRU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-azaniumyl-3-(5-chlorothiophen-2-yl)propanoate is a chiral amino acid derivative. This compound features a thiophene ring substituted with a chlorine atom at the 5-position and an azaniumyl group at the 2-position of the propanoate chain. Its unique structure makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

(2S)-2-azaniumyl-3-(5-chlorothiophen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRYNRGWSFULRU-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Cl)C[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 5-chlorothiophene-2-carboxylic acid.

    Amidation: The carboxylic acid is converted to its corresponding amide using reagents like thionyl chloride (SOCl₂) followed by ammonia (NH₃).

    Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Protection and Functionalization: The amine group is protected using a suitable protecting group like Boc (tert-butoxycarbonyl). The protected amine is then subjected to a Michael addition with acrylonitrile.

    Deprotection and Hydrolysis: The protecting group is removed, and the nitrile is hydrolyzed to yield the desired (2S)-2-azaniumyl-3-(5-chlorothiophen-2-yl)propanoate.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the azaniumyl group can be achieved using reducing agents like sodium borohydride (NaBH₄).

    Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: NaBH₄, LiAlH₄

    Substitution: Nucleophiles (amines, thiols), base (NaOH or KOH)

Major Products

    Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.

    Reduction: Corresponding amines or alcohols.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis due to its chiral nature.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes that interact with amino acid derivatives.

    Protein Engineering: Used in the design of novel proteins with specific binding properties.

Medicine

    Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Material Science: Incorporated into polymers to enhance their properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and enzymes. The azaniumyl group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or alter the binding properties of proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-azaniumyl-3-(5-bromothiophen-2-yl)propanoate: Similar structure but with a bromine atom instead of chlorine.

    (2S)-2-azaniumyl-3-(5-methylthiophen-2-yl)propanoate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

    Chlorine Substitution: The presence of a chlorine atom can significantly alter the compound’s reactivity and interaction with biological targets compared to bromine or methyl substitutions.

    Chiral Center: The (2S) configuration provides specific stereochemical properties that can be crucial for its activity in asymmetric synthesis and biological interactions.

This detailed overview covers the essential aspects of (2S)-2-azaniumyl-3-(5-chlorothiophen-2-yl)propanoate, from its synthesis to its applications and unique properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.